3-[(Methylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(Methylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for drug development and other scientific research applications.
Preparation Methods
The synthesis of 3-[(Methylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate precursors under specific conditionsThe reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like triethylamine .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: It has shown promising results in preclinical studies as an anticancer, anti-inflammatory, and analgesic agent.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(Methylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity. Additionally, it can modulate various signaling pathways, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Compared to other triazolothiadiazole derivatives, 3-[(Methylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique substitution pattern and enhanced biological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer properties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Exhibits significant anti-inflammatory and analgesic activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Studied for its potential as an enzyme inhibitor and antiviral agent
Properties
Molecular Formula |
C17H22N4O3S2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)-6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H22N4O3S2/c1-5-22-12-8-11(9-13(23-6-2)15(12)24-7-3)16-20-21-14(10-25-4)18-19-17(21)26-16/h8-9H,5-7,10H2,1-4H3 |
InChI Key |
DSOYWVYOAJADAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)CSC |
Origin of Product |
United States |
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